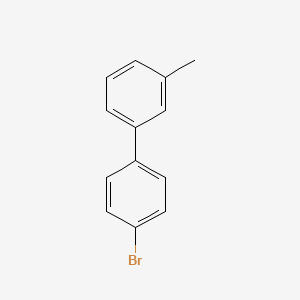

4'-Bromo-3-methylbiphenyl

Description

4'-Bromo-3-methylbiphenyl (CAS No. 56961-07-0) is a brominated biphenyl derivative with a methyl substituent at the 3-position of one phenyl ring and a bromine atom at the 4'-position of the adjacent ring. Its molecular formula is C₁₃H₁₁Br, with a molecular weight of 247.13 g/mol. This compound is commercially available through at least three suppliers, as noted in chemical registries .

Biphenyl derivatives like this are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

1-bromo-4-(3-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEVVNFQGNTFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205522 | |

| Record name | 4'-Bromo-3-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-07-0 | |

| Record name | 4'-Bromo-3-methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 4'-bromo-3-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Bromo-3-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMO-3-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U231BJ63TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-BROMO-3-METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Bromo-3-methylbiphenyl can be synthesized through several methods, one of which involves the bromination of 3-methylbiphenyl. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4’ position .

Industrial Production Methods: On an industrial scale, the production of 4’-Bromo-3-methylbiphenyl may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and overall production of the compound .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3-methylbiphenyl undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are employed under mild conditions.

Major Products:

Substitution Reactions: Products vary depending on the nucleophile used.

Coupling Reactions: Biphenyl derivatives with various substituents depending on the boronic acid used.

Scientific Research Applications

Scientific Research Applications

- Organic Chemistry:

-

Medicinal Chemistry:

- Anticancer Activity: Studies have shown that this compound exhibits significant cytotoxic effects against cancer cell lines such as HeLa cells, with an IC50 value of 12.5 µM. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial apoptosis.

- Cell Cycle Regulation: Research indicates that treatment with this compound can induce cell cycle arrest in lung cancer cells (A549) at the G0/G1 phase, suggesting potential applications in cancer therapeutics.

- Biological Interactions:

- Materials Science:

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity Study | HeLa Cells | Demonstrated significant cytotoxicity with an IC50 of 12.5 µM; mechanism involves ROS generation leading to apoptosis. |

| Cell Cycle Arrest Study | A549 Lung Cancer Cells | Induced cell cycle arrest at G0/G1 phase; potential for therapeutic applications. |

| Oxidative Stress Protection Study | Human Keratinocytes | Showed ability to mitigate oxidative stress from UV exposure by scavenging ROS. |

Mechanism of Action

The mechanism of action of 4’-Bromo-3-methylbiphenyl in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates various substitution and coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Differences

Substituent Position and Electronic Effects The methyl group in this compound is electron-donating, increasing electron density on the biphenyl framework. This contrasts with carboxylic acid substituents (e.g., 885951-66-6), which are electron-withdrawing and enhance solubility in polar solvents .

Steric and Conformational Effects

- The 3-methyl group in this compound introduces steric hindrance near the bromine atom, which may influence regioselectivity in coupling reactions. Comparatively, the planar carboxylic acid group (e.g., 885951-66-6) minimizes steric interference but reduces conformational flexibility .

Applications

- Lipophilicity : The methyl group in this compound makes it suitable for hydrophobic environments, such as lipid bilayer penetration in drug design.

- Reactivity : Bromine at the 4'-position is sterically accessible for cross-coupling, whereas bromine in 3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid (5737-83-7) may face electronic deactivation due to the adjacent carboxylic acid group .

Biological Activity

4'-Bromo-3-methylbiphenyl (C13H11Br), a biphenyl derivative, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the para position and a methyl group at the meta position of one of the phenyl rings. This structural configuration influences its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Suzuki-Miyaura Coupling Reaction : This method utilizes aryl halides and boronic acids in the presence of a palladium catalyst to form biphenyl compounds.

- Nucleophilic Substitution : Involves the substitution of bromine with other nucleophiles under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate cellular pathways, leading to various physiological effects:

- Antimicrobial Activity : Studies have shown that biphenyl derivatives exhibit antimicrobial properties against various pathogens, potentially due to their ability to disrupt bacterial cell membranes.

- Anticancer Properties : Preliminary research indicates that this compound may possess cytotoxic effects on tumor cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound:

| Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Reduced viability in cancer cell lines | |

| Antioxidant | Scavenging free radicals |

Case Studies

-

Antimicrobial Efficacy :

A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The compound was found to disrupt the integrity of bacterial membranes, leading to cell lysis. -

Cytotoxicity in Cancer Research :

In vitro studies assessing the cytotoxic effects of this compound on human breast cancer cell lines showed an IC50 value of approximately 8 μM, indicating potent anticancer activity. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that high concentrations may lead to cytotoxic effects on non-target cells. Further research is needed to evaluate the safety profile in vivo and establish therapeutic windows for potential clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.